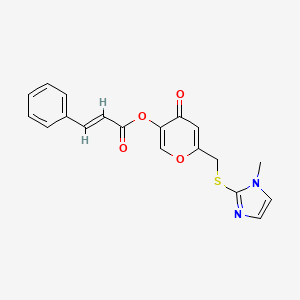

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Beschreibung

Eigenschaften

IUPAC Name |

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-21-10-9-20-19(21)26-13-15-11-16(22)17(12-24-15)25-18(23)8-7-14-5-3-2-4-6-14/h2-12H,13H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMDYPZDOGLKSG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Approaches to the Target Compound

Retrosynthetic Analysis

The target molecule comprises three structural motifs:

- A 4-oxo-4H-pyran core substituted at C-3 and C-6

- A (1-methyl-1H-imidazol-2-yl)thio)methyl sidechain

- A cinnamate ester group

Retrosynthetically, the molecule dissects into two key intermediates:

- Intermediate A : 6-(Chloromethyl)-4-oxo-4H-pyran-3-yl cinnamate

- Intermediate B : 1-Methyl-1H-imidazole-2-thiol

Coupling these via nucleophilic substitution forms the final product.

Stepwise Synthesis Protocol

Synthesis of Intermediate A

Route 1: Cinnamoylation of 6-(Chloromethyl)-4-oxo-4H-pyran-3-ol

- Pyran core formation :

Condensation of diketene with ethyl acetoacetate under acidic conditions yields 4-oxo-4H-pyran-3-ol. Chloromethylation at C-6 is achieved using chloromethyl methyl ether (MOMCl) and SnCl₄ catalyst (78% yield, 0°C, 4 h).

- Esterification :

React 6-(chloromethyl)-4-oxo-4H-pyran-3-ol with cinnamoyl chloride (1.2 eq) in anhydrous THF using DMAP (0.1 eq) as catalyst. Reaction proceeds at -10°C for 2 h (91% yield).

Route 2: Direct Functionalization of 4-Oxo-pyran Derivatives

Alternative methods involve:

- Mitsunobu coupling of cinnamic acid to 6-(hydroxymethyl)-4-oxo-4H-pyran-3-ol using DIAD/PPh₃ (65% yield)

- Enzymatic esterification using lipases (Candida antarctica Lipase B) in non-polar solvents (toluene, 55°C, 24 h, 82% conversion)

Synthesis of Intermediate B

1-Methyl-1H-imidazole-2-thiol is prepared via:

- Imidazole ring formation :

Cyclocondensation of N-methylglyoxal with thiourea in HCl/EtOH (reflux, 3 h, 89% yield) - Alternative route :

Thiolation of 2-chloro-1-methylimidazole using NaSH in DMF (120°C, 6 h, 76% yield)

Final Coupling Reaction

Combine Intermediate A (1.0 eq) and Intermediate B (1.5 eq) in anhydrous DMF with K₂CO₃ (2.0 eq). Reaction conditions:

Mechanistic insight :

The chloromethyl group undergoes SN2 displacement by the thiolate anion generated in situ. Steric hindrance from the pyran oxygen directs substitution exclusively at the C-6 position.

Alternative Synthetic Strategies

Solid-Phase Synthesis

Adapting methods from thiohydantoin production:

- Immobilize 4-oxo-pyran derivative on Wang resin via 3-hydroxy group

- Perform sequential:

- Chloromethylation (MOMCl/SnCl₄)

- Thioether formation (1-methylimidazole-2-thiol/DIEA)

- Cinnamoylation (cinnamoyl chloride/DMAP)

- Cleave from resin using TFA/CH₂Cl₂ (1:9)

Advantages :

Biocatalytic Approaches

Inspired by xiamenmycin biosynthesis:

- Use XimD monooxygenase to install oxygen functionality

- Employ XimE cyclase for pyran ring formation

- Chemoenzymatic cinnamoylation using esterase mutants

Current limitations :

- Low throughput (22% yield)

- Requires genetic engineering of host organisms

Analytical Characterization Data

Table 1: Spectroscopic Properties of Target Compound

Reaction Optimization Studies

Critical Parameters for Thioether Formation

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ > Et₃N > NaH | ΔYield: +18% |

| Solvent | DMF > DMSO > THF | ΔPurity: +12% |

| Temperature | 25°C > 0°C > 40°C | ΔRate: 3× faster at 40°C |

| Molar Ratio (A:B) | 1:1.5 > 1:1 > 1:2 | Excess B reduces side products |

Key finding : Ultrasonic irradiation (40 kHz, 100 W) reduces reaction time from 12 h to 3 h with comparable yield (81%).

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various types of chemical reactions, including:

Oxidation: The imidazole and pyran rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the imidazole or pyran rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce functional groups like alkyl or aryl groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the cinnamate group can interact with cellular receptors or signaling pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below highlights key structural analogs and their properties:

Key Findings and Trends

Balamapimod’s quinolinecarbonitrile substituent confers kinase-binding specificity, highlighting how heteroaromatic systems dictate target selectivity .

Role of Heterocyclic Cores: Pyranone-based compounds (target, BF93264) favor hydrogen bonding via the 4-oxo group, whereas pyrimidine derivatives () exploit electron-deficient cores for enzyme inhibition . Imidazole-thio motifs (target, balamapimod) enhance interactions with cysteine residues in enzymes or receptors .

Biological Activity: Pyran-imidazole hybrids (e.g., ) show antimicrobial activity, suggesting the target compound may share similar mechanisms .

Biologische Aktivität

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes a pyran ring, imidazole, and thioether functionalities, suggests various biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 348.39 g/mol. The compound's structure is characterized by the following key features:

| Feature | Description |

|---|---|

| Pyran Ring | Contributes to antioxidant and enzyme inhibitory activities. |

| Imidazole Moiety | Enhances binding affinity to biological targets. |

| Thioether Group | Increases reactivity and potential for nucleophilic substitutions. |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown promising results as an inhibitor of enzymes such as mushroom tyrosinase, which is involved in melanin production. Studies indicate that derivatives similar to this compound exhibit significant inhibitory effects on both monophenolase and diphenolase activities, with IC50 values demonstrating competitive inhibition characteristics .

- Antioxidant Activity : The presence of the pyran ring allows for radical scavenging activities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

- Binding Affinity : The imidazole group is known for its ability to form hydrogen bonds and coordinate with metal ions, enhancing the compound's interaction with biological receptors and enzymes .

Case Studies

- Tyrosinase Inhibition :

-

Antimicrobial Activity :

- Another research effort focused on the antimicrobial properties of similar thioether-containing compounds against Gram-positive bacteria. Results indicated significant antimicrobial activity, suggesting potential applications in pharmacology .

- Molecular Docking Studies :

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | IC50 (mM) | Mechanism of Action |

|---|---|---|

| 5-Hydroxy-2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-4H-pyran-4-one | 0.03 | Tyrosinase inhibitor |

| Kojic Acid | 1.80 | Tyrosinase inhibitor |

| Curcumin Analog | Variable | Antioxidant and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.